R-Hydroxy Topiramate

Description

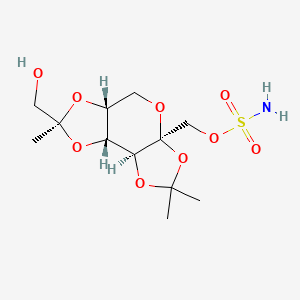

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNDWLAEFHRSEG-FBHFSLSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652615 | |

| Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198215-62-2, 198215-60-0 | |

| Record name | 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198215-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Hydroxy topiramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198215622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-HYDROXY TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8RVF7MS5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Topiramate to R Hydroxy Topiramate

Overview of Topiramate (B1683207) Metabolism in Biological Systems

Topiramate is not extensively metabolized in the human body, with approximately 70% of an administered dose being excreted unchanged in the urine. nih.govfda.gov The remaining fraction undergoes metabolism primarily in the liver. nih.gov The metabolic fate of Topiramate is influenced by several factors, including concomitant use of other medications that can induce or inhibit drug-metabolizing enzymes. nih.gov For instance, in patients receiving enzyme-inducing antiepileptic drugs, the metabolism of Topiramate can increase from approximately 20% to up to 50%. nih.gov

The metabolism of Topiramate proceeds through three main biotransformation reactions: hydroxylation, hydrolysis, and glucuronidation. nih.govfda.govresearchgate.nettherecoveryvillage.com These processes result in the formation of six identified minor metabolites. nih.govfda.gov Hydroxylation involves the introduction of a hydroxyl (-OH) group into the Topiramate molecule. Hydrolysis leads to the cleavage of the isopropylidene groups. Glucuronidation is a phase II metabolic reaction where a glucuronic acid moiety is attached to the drug or its metabolites, increasing their water solubility and facilitating their excretion.

Elucidation of Hydroxylated Metabolite Formation

Among the various metabolic pathways, hydroxylation is a key step in the biotransformation of Topiramate, leading to the formation of hydroxylated derivatives.

One of the specific oxidative metabolites formed through hydroxylation is R-Hydroxy Topiramate, also known as 10-Hydroxy Topiramate. nih.gov This metabolite is characterized by the addition of a hydroxyl group at the 10th position of the Topiramate structure. Along with other metabolites like 9-hydroxy topiramate, 2,3-desisopropylidene topiramate, and 4,5-desisopropylidene topiramate, this compound is considered a minor product of Topiramate's metabolism. nih.gov

Quantitative analyses have been conducted to determine the extent of this compound formation in biological samples, primarily urine.

Studies have consistently shown that the metabolites of Topiramate, including this compound, constitute a small fraction of the administered dose. It has been reported that none of the six identified metabolites account for more than 5% of a given dose. nih.govfda.govresearchgate.net

More specific quantitative analysis of urine samples from patients with epilepsy has provided further insight into the proportion of this compound. A study utilizing liquid chromatography-mass spectrometry (LC-MS) found that the concentration ratio of 10-OH-TPM to the parent compound, Topiramate, in urine ranged from 0.02 to 0.17. researchgate.netnih.gov This indicates that the amount of this compound excreted is a small but quantifiable fraction of the total drug eliminated. The same study identified 10-OH-TPM as one of two quantitatively significant metabolites in urine, the other being 2,3-diol-TPM. researchgate.netnih.gov

The following interactive table summarizes the quantitative findings regarding the urinary excretion of this compound relative to the parent compound, Topiramate.

| Analyte | Concentration Range in Urine (µg/mL) | Ratio to Topiramate in Urine |

| Topiramate (TPM) | 20 to 300 | - |

| This compound (10-OH-TPM) | 1 to 50 | 0.02 to 0.17 |

Data derived from a study on urine samples from patients with epilepsy. nih.gov

The enzymatic machinery responsible for the hydroxylation of Topiramate to form this compound involves the cytochrome P450 (CYP) system. While the specific isoenzyme(s) directly responsible for this particular metabolic step have not been definitively elucidated in the reviewed literature, there is evidence suggesting the involvement of the CYP3A subfamily. Studies have shown that Topiramate can induce CYP3A4 activity. nih.gov This induction provides a potential mechanism for interactions with other drugs metabolized by this enzyme. nih.gov Furthermore, research has indicated that Topiramate inhibits CYP2C19 in vitro. researchgate.net However, a direct catalytic role of these specific enzymes in the formation of this compound has not been explicitly confirmed. Further research is needed to precisely identify the specific human cytochrome P450 isoenzymes that catalyze the hydroxylation of Topiramate to this compound.

Quantitative Analysis of this compound Formation in Biological Matrices

Influence of Enzyme Induction on this compound Metabolic Profile

The metabolic profile of topiramate, including the formation of its hydroxylated metabolites such as this compound, is significantly influenced by the induction of drug-metabolizing enzymes. longdom.org When administered as monotherapy, topiramate is not extensively metabolized, with approximately 70-80% of the dose being excreted unchanged in the urine. drugbank.comhmdb.cafda.gov The remaining fraction undergoes metabolism through several pathways, including hydroxylation, hydrolysis, and glucuronidation, leading to the formation of minor metabolites. hmdb.canih.gov However, this metabolic landscape changes considerably in the presence of enzyme-inducing agents. researchgate.net

Enzyme induction is a process where exposure to certain substances increases the activity and synthesis of metabolizing enzymes, particularly the cytochrome P450 (CYP) family in the liver. longdom.orgyoutube.com This acceleration of metabolic processes can alter the pharmacokinetics of co-administered drugs. umlub.pl For topiramate, concomitant use of potent enzyme-inducing antiepileptic drugs (AEDs) such as carbamazepine (B1668303), phenytoin, and phenobarbital, substantially increases its metabolism. researchgate.netnih.gov This induction leads to a greater proportion of topiramate being shunted down metabolic pathways, including the hydroxylation pathway responsible for forming this compound.

The specific CYP isoenzymes responsible for topiramate's metabolism have not been definitively identified, but evidence suggests the involvement of enzymes that are induced by carbamazepine and phenytoin, such as those in the CYP3A and CYP2C subfamilies. researchgate.net Topiramate itself can act as a weak inducer of CYP3A4, particularly at higher doses, which can further contribute to altered metabolic profiles in certain clinical situations. nih.govnih.gov

The clinical ramification of this interaction is a marked increase in the oral clearance of topiramate and a corresponding decrease in its plasma concentration and elimination half-life. nih.govresearchgate.net Studies have shown that in the presence of enzyme inducers, the clearance of topiramate can increase twofold, and its half-life can be reduced by approximately 50%. researchgate.net This accelerated metabolism inherently alters the profile of all metabolites, including hydroxylated derivatives. While the parent drug concentration decreases, the formation and subsequent elimination of metabolites like this compound are enhanced.

| Pharmacokinetic Parameter | Topiramate Monotherapy | Topiramate with Enzyme Inducers (e.g., Carbamazepine, Phenytoin) | Reference |

|---|---|---|---|

| Fraction Metabolized | Approximately 20% | Increased | researchgate.net |

| Elimination Half-life | Approximately 19-25 hours | Reduced by ~50% (to 9-12 hours) | researchgate.net |

| Oral Clearance | 22–36 mL/min | Increased twofold | researchgate.net |

| Plasma Concentration | Therapeutic range achieved with standard dosing | Markedly reduced | nih.gov |

These findings underscore the critical role of enzyme induction in shaping the metabolic fate of topiramate. The increased metabolic turnover directly influences the profile of its biotransformation products, leading to a greater formation of hydroxylated metabolites such as this compound.

Chemical Synthesis and Structural Elucidation of R Hydroxy Topiramate and Analogues

Methodologies for the Chemical Synthesis of Hydroxylated Topiramate (B1683207) Derivatives

The synthesis of hydroxylated topiramate derivatives, including R-Hydroxy Topiramate, involves intricate chemical pathways designed to control stereochemistry and functional group placement. These methodologies are often inspired by the parent compound's structure, which is derived from D-fructose.

Stereoselective Synthetic Routes to this compound and its Diastereomers

Achieving stereoselectivity in the synthesis of this compound and its potential diastereomers is paramount, as stereochemistry can significantly influence biological activity. While specific literature detailing stereoselective routes directly to "this compound" is not extensively detailed in the provided search results, general principles for synthesizing chiral sugar derivatives are applicable. The synthesis of topiramate itself begins with D-fructose, a chiral molecule, and involves protecting groups and functionalization steps. Analogous strategies for hydroxylated derivatives would likely employ chiral auxiliaries, asymmetric catalysis, or enzymatic methods to control the stereochemical outcome at the site of hydroxylation or at newly formed chiral centers ardena.comresearchgate.net. The preparation of monohydroxylated analogues from fructose (B13574) precursors, as described in the literature, often yields mixtures of diastereomers, necessitating separation techniques like chiral chromatography for isolation of specific stereoisomers researchgate.netnih.govcapes.gov.br.

Preparation of Monohydroxylated Topiramate Analogues from Fructose Precursors

Topiramate's structure is derived from D-fructose, and its hydroxylated metabolites or analogues are often synthesized starting from fructose or its protected derivatives. Research has focused on synthesizing specific monohydroxylated derivatives by modifying the fructose backbone. For instance, studies have reported the synthesis of four monosaccharide derivatives from D-fructose, aiming to corroborate the structures of topiramate's monohydroxylated metabolites. These syntheses involve protecting the hydroxyl groups of fructose, followed by functionalization and sulfamoylation. The preparation of compounds like 4,5-O-[(1R)- and 4,5-O-[(1S)-1-hydroxymethylethylidene]-2,3-O-isopropylidene-beta-D-fructopyranose sulfamates (2a and 2b) and their diastereomers (3a and 3b) from D-fructose bis-acetal illustrates these approaches researchgate.netnih.govcapes.gov.br. These routes often involve multiple steps, including benzylation, transacetalization, ester saponification, acetonation, sulfamoylation, and hydrogenolysis to achieve the desired hydroxylated analogues.

Confirmation of Metabolite Structures via Independent Chemical Synthesis

Independent chemical synthesis serves as a critical method for confirming the structures of topiramate metabolites identified in biological samples. Once a metabolite is tentatively identified through analytical techniques, its structure is independently synthesized in the laboratory. This synthesized compound is then compared directly with the biological isolate using identical analytical methods, such as chromatography and mass spectrometry. For example, researchers have synthesized specific hydroxylated topiramate derivatives to confirm the structures of metabolites found in plasma and urine researchgate.netnih.gov. If the synthesized compound matches the properties of the metabolite, its structure is confirmed. This approach has been used to confirm structure 2b as one oxidative metabolite of topiramate, while another metabolite was proposed to have a different structure based on CI-MS and 1H NMR data researchgate.netnih.gov.

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable tools for confirming the molecular structure and stereochemistry of synthesized compounds like this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is vital for detailed structural elucidation and stereochemical assignment. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR elucidates the carbon skeleton. Coupling constants in ¹H NMR spectra can offer insights into the conformation of the sugar ring, which is important for understanding the drug's activity arkat-usa.orgumich.edu. Two-dimensional NMR experiments, particularly NOESY, are crucial for determining the spatial proximity of protons, which directly aids in assigning relative stereochemistry and confirming the configuration of newly formed stereocenters in hydroxylated derivatives arkat-usa.orgumich.edu. For instance, the assignment of the stereochemistry of new asymmetric centers generated during heterocyclization reactions in topiramate analogues has been achieved using NOESY experiments umich.edu. Quantitative NMR methods, using internal standards, can also be employed for assaying topiramate in formulations researchgate.net.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary technique for confirming the molecular weight and elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments provide further structural information by revealing characteristic fragments of the molecule researchgate.netsci-hub.seaesnet.orgnih.govmdpi.com. For example, LC-MS/MS methods have been developed and validated for quantifying topiramate and its metabolites, including hydroxylated forms, enabling the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation pathways researchgate.netaesnet.orgnih.gov. These techniques are essential for confirming the identity of synthesized this compound and its related analogues by matching experimental data with theoretical predictions.

Structural Proposals for Unidentified Hydroxylated Topiramate Metabolites

The comprehensive understanding of a drug's metabolic fate is crucial for elucidating its pharmacokinetic profile and potential drug-drug interactions. Topiramate, an antiepileptic drug, undergoes metabolism primarily through hydroxylation, hydrolysis, and glucuronidation, yielding several minor metabolites, each typically accounting for less than 5% of the administered dose hres.cadrugbank.comfda.govhmdb.cawikipedia.orgmedsafe.govt.nz. While identified metabolites such as 9-hydroxy topiramate and 10-hydroxy topiramate have been characterized drugbank.comresearchgate.netnih.gov, the identification and structural elucidation of all metabolic products, particularly those present in trace amounts or exhibiting complex structures, can present significant challenges.

Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for the structural determination of drug metabolites mdpi.com. These methods allow for the precise identification of molecular masses, fragmentation patterns, and detailed structural features, enabling the proposal of structures for previously unidentified compounds.

In one notable study aimed at corroborating the structures of topiramate's monohydroxylated metabolites, researchers synthesized several D-fructose derivatives nih.gov. This synthetic approach allowed for direct comparison with metabolites isolated from biological samples. While one synthesized derivative, Structure 2b, was confirmed to correspond to an oxidative metabolite of topiramate, a second metabolite could not be matched to any of the synthesized standards (2a, 3a, or 3b) nih.gov. For this unidentified metabolite, a structural proposal was made based on the analysis of its chemical ionization mass spectrometry (CI-MS) and proton nuclear magnetic resonance (¹H NMR) data. The proposed structure for this unidentified hydroxylated metabolite was a (2-hydroxy-1,4-dioxano)pyran structure, designated as Structure 4 nih.gov. This proposal represents a key step in understanding the complete metabolic landscape of topiramate, highlighting the ongoing efforts to characterize its metabolic pathways.

This compound (CAS 198215-60-0) is recognized as one of the identified hydroxylated metabolites of topiramate scbt.comnih.gov. Its molecular formula is C₁₂H₂₁NO₉S, with a molecular weight of approximately 355.36 g/mol scbt.comnih.gov. While this compound itself is a characterized metabolite, the research leading to the proposal of Structure 4 for an unidentified metabolite underscores the complexity and ongoing investigation into topiramate's biotransformation pathways.

| Metabolite Identifier | Proposed Structure / Description | Key Analytical Data Supporting Proposal | Status | Reference |

| Unidentified Metabolite | (2-hydroxy-1,4-dioxano)pyran structure (Structure 4) | CI-MS, ¹H NMR data | Unidentified, structure proposed | nih.gov |

| This compound | [(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate (B1201201) | Characterized (CAS: 198215-60-0) | Identified | scbt.comnih.gov |

Compound List:

Topiramate

this compound

9-Hydroxy Topiramate

10-Hydroxy Topiramate

2,3-desisopropylidene topiramate (2,3-diol-TPM)

4,5-desisopropylidene topiramate (4,5-diol-TPM)

Structure 2b (identified metabolite)

Structure 4 ((2-hydroxy-1,4-dioxano)pyran structure)

Preclinical Pharmacological Characterization and Biological Activity of R Hydroxy Topiramate

Comparative Pharmacological Potency of R-Hydroxy Topiramate (B1683207) in Preclinical Models

The anticonvulsant activity of Topiramate has been demonstrated in various animal models, including the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ)-induced seizure model, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. acs.orgwikipedia.org While specific data on the anticonvulsant potency of isolated R-Hydroxy Topiramate in these models is scarce, the activity of the parent compound provides a benchmark for its potential effects. For instance, Topiramate has shown efficacy in reducing the frequency and severity of seizures in these preclinical settings. wikipedia.org The degree to which this compound contributes to this in vivo activity remains an area for further investigation.

Interactive Table: Preclinical Seizure Models for Anticonvulsant Activity

| Model | Seizure Type Simulated | Relevance |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Predicts efficacy against major seizure types. |

| Pentylenetetrazol (PTZ) | Absence and myoclonic seizures | Identifies compounds that can prevent seizure initiation. |

| Kindling Model | Partial and secondarily generalized seizures | Models the development and progression of epilepsy. |

In Vitro Investigations of this compound's Molecular Interactions

The molecular actions of Topiramate are complex, involving modulation of various ion channels and neurotransmitter systems. acs.orgpatsnap.comresearchgate.net It is hypothesized that its hydroxylated metabolites, including this compound, may share some of these mechanisms.

Emerging evidence suggests that Topiramate may exert its effects by binding to phosphorylation sites on these ion channel proteins, but only in their dephosphorylated state. nih.govnih.govnih.gov This interaction could allosterically modulate channel conductance. nih.govnih.gov While direct evidence for this compound's interaction with these specific phosphorylation sites is yet to be firmly established, its structural similarity to the parent compound suggests this as a plausible mechanism.

Topiramate's pharmacological profile also includes interactions with major neurotransmitter systems. acs.orgpatsnap.comresearchgate.net It potentiates the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, though this interaction occurs at a site distinct from the benzodiazepine (B76468) binding site. fda.govnih.govnih.gov This enhancement of GABAergic inhibition contributes to its anticonvulsant properties. patsnap.com

A distinct feature of Topiramate is its ability to inhibit carbonic anhydrase (CA) isoenzymes, particularly CA II and CA IV. acs.orgnih.govjanssenlabels.comnih.gov This inhibition leads to a decrease in serum bicarbonate and can cause metabolic acidosis. hres.cajanssenlabels.com While Topiramate is a weaker inhibitor of carbonic anhydrase compared to drugs like acetazolamide, this action is believed to contribute to some of its therapeutic effects and side effects. nih.govnih.gov

Given that this compound retains the core sulfamate (B1201201) moiety responsible for carbonic anhydrase inhibition, it is expected to possess inhibitory activity against these enzymes. cymitquimica.comnih.gov The potency of this compound as a carbonic anhydrase inhibitor relative to the parent compound is an important area of ongoing research to fully understand its pharmacological profile.

Interactive Table: Molecular Targets of Topiramate and Potential for this compound Interaction

| Molecular Target | Action of Topiramate | Potential Interaction of this compound |

| Voltage-Gated Sodium Channels | State-dependent blockade | Likely to interact due to structural similarity. |

| L-type Calcium Channels | Inhibition | Possible interaction, contributing to neuronal damping. |

| GABA-A Receptors | Potentiation of GABA-mediated currents | Likely to interact, enhancing inhibitory neurotransmission. |

| AMPA/Kainate Receptors | Antagonism of glutamate-mediated excitation | Likely to interact, reducing excitatory neurotransmission. |

| Carbonic Anhydrase (CA II & IV) | Inhibition | Expected to inhibit due to the presence of the sulfamate moiety. |

Mechanistic Hypotheses for this compound's Biological Actions

The biological actions of this compound are likely a composite of the molecular interactions described above. The prevailing hypothesis is that, like its parent compound, this compound contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability. This is achieved through a multi-target approach: a reduction in excitatory neurotransmission via antagonism of glutamate (B1630785) receptors, an enhancement of inhibitory neurotransmission through positive modulation of GABA-A receptors, and modulation of voltage-gated ion channels. acs.orgpatsnap.comresearchgate.net

Furthermore, the inhibition of carbonic anhydrase may also play a role, potentially by altering pH and influencing the activity of pH-sensitive ion channels and receptors. nih.govnih.gov The interplay between these different mechanisms is complex and likely contributes to the broad spectrum of activity observed with Topiramate. The specific contribution of the R-hydroxy metabolite to each of these pathways is an active area of investigation. Understanding the precise pharmacological profile of this compound is essential for a complete picture of Topiramate's therapeutic effects and for the potential development of new therapeutic agents with improved efficacy and tolerability.

Advanced Analytical Methodologies for R Hydroxy Topiramate Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for analyzing trace amounts of drug metabolites in biological specimens such as plasma and urine. Its ability to couple chromatographic separation with mass spectrometric detection allows for both the precise quantification of known compounds and the identification of novel or minor metabolites.

Quantitative Bioanalysis of R-Hydroxy Topiramate (B1683207) in Biological Specimens

The quantitative bioanalysis of R-Hydroxy Topiramate in biological samples typically involves a multi-step process, beginning with sample preparation to isolate the analyte and remove interfering matrix components. Common techniques include liquid-liquid extraction (LLE) using organic solvents like diethyl ether, or solid-phase extraction (SPE) researchgate.netnih.gov. Following extraction, the sample is injected onto a liquid chromatography system, often employing a reversed-phase C18 column, with mobile phases typically consisting of acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) acetate) researchgate.netjapsonline.com.

Detection is usually performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This technique monitors specific precursor-to-product ion transitions, providing high selectivity and sensitivity. For instance, methods developed for Topiramate and its known hydroxylated metabolites like 10-hydroxy topiramate (10-OH-TPM) and 9-hydroxy topiramate (9-OH-TPM) utilize characteristic mass transitions researchgate.netnih.govaesnet.org. While specific parameters for "this compound" may vary, methods targeting Topiramate itself often use precursor ions around m/z 338 and specific product ions researchgate.netaesnet.org. Internal standards, such as isotopically labeled Topiramate (e.g., TPM-d12), are crucial for compensating for variations in extraction efficiency and ionization researchgate.netnih.gov.

Studies have demonstrated the capability of LC-MS/MS methods to achieve low limits of quantification (LOQ), enabling the accurate measurement of metabolites at pharmacologically relevant concentrations. For example, LOQs as low as 0.5-1.0 ng/mL for Topiramate have been reported in formulation analysis japsonline.comjapsonline.com, with methods for biological matrices achieving LOQs around 0.625 µg/mL nih.govresearchgate.net or 20 ng/mL for related compounds aesnet.orgscirp.org.

Table 1: Representative LC-MS/MS Parameters for Topiramate and Hydroxylated Metabolite Analysis

| Metabolite/Analyte | Sample Matrix | Extraction Method | Column Type | Mobile Phase Composition (Example) | Ionization Mode | Detection Mode | Typical LOQ (ng/mL) | Linearity Range (ng/mL) | Reference(s) |

| Topiramate (TPM) | Plasma, Urine | Diethyl ether LLE | C18 (50 x 4.6 mm) | Acetonitrile:Ammonium Acetate (80:20) | Positive/Negative | MRM | 625 | 625 - 40,000 | researchgate.netnih.govresearchgate.net |

| 10-OH-TPM, 9-OH-TPM, etc. | Plasma, Urine | Diethyl ether LLE | C18 (50 x 4.6 mm) | Acetonitrile:Ammonium Acetate (80:20) | Positive/Negative | MRM | 625 | 625 - 40,000 | researchgate.netnih.govresearchgate.net |

| Topiramate | Plasma (Rat) | Protein Precipitation | UPLC BEH C18 | Gradient Elution | Positive | MRM | 20 | 20 - 3200 | aesnet.org |

| 4,5-desisopropylidene-TPM | Plasma (Rat) | Protein Precipitation | UPLC BEH C18 | Gradient Elution | Positive | MRM | Not specified | Not specified | aesnet.org |

| Topiramate | Formulation | Dilution/SPE (Implied) | Zorbax RP-C18 | Acetonitrile:Ammonium Acetate (85:15) | Not Specified | MRM | 1,000 | 1 - 1,000 | japsonline.comjapsonline.com |

Note: Values are representative and may vary based on specific method optimization. LOQ for Topiramate in biological matrices is often reported in µg/mL.

Qualitative Identification of Minor and Trace Metabolites

Beyond quantification, LC-MS/MS and high-resolution mass spectrometry (HRMS) are critical for the qualitative identification of this compound and other minor or trace metabolites. These techniques enable the determination of elemental composition, structural elucidation, and confirmation of metabolite identity.

Topiramate is known to undergo metabolism primarily through hydroxylation and hydrolysis, leading to several identified metabolites, including 10-hydroxy topiramate, 9-hydroxy topiramate, 2,3-O-desisopropylidene topiramate, and 4,5-O-desisopropylidene topiramate nih.govresearchgate.netnih.govdrugbank.com. The specific compound "this compound" is mentioned in literature with a distinct mass (356.101) and formula ([C12H22NO9S]), suggesting it might be a specific stereoisomer or a related hydroxylated derivative sci-hub.se.

Identification strategies involve analyzing mass spectra for accurate mass measurements, which can suggest elemental formulas. Tandem MS/MS experiments provide fragmentation patterns that reveal structural features, such as the position of hydroxyl groups or the integrity of the sulfamate (B1201201) moiety. By comparing these fragmentation patterns and retention times with those of authentic standards or known metabolites, researchers can confirm the identity of detected compounds. For novel metabolites, de novo structure elucidation may be required, often involving interpretation of multiple MS stages (MSn) and comparison with predicted fragmentation pathways nih.gov.

Table 2: Identified Topiramate Metabolites and Potential "this compound" Characteristics

| Metabolite Name | Proposed Structure/Modification | Observed m/z (approx.) | Retention Time (min) | Reference(s) |

| Topiramate (TPM) | Parent compound | 338.1 | Varies | researchgate.netnih.govnih.govdrugbank.com |

| 10-hydroxy topiramate (10-OH-TPM) | Hydroxylation at the 10-methyl group | Not specified | Varies | nih.govresearchgate.netnih.govdrugbank.com |

| 9-hydroxy topiramate (9-OH-TPM) | Hydroxylation at the 9-methyl group | Not specified | Varies | nih.govresearchgate.netnih.govdrugbank.com |

| 4,5-O-desisopropylidene topiramate | Hydrolysis of the 4,5-isopropylidene group | 298.1 | Varies | nih.govresearchgate.netnih.govdrugbank.com |

| 2,3-O-desisopropylidene topiramate | Hydrolysis of the 2,3-isopropylidene group | Not specified | Varies | nih.govresearchgate.netnih.govdrugbank.com |

| This compound | Specific stereoisomer of a hydroxylated metabolite | 356.101 | Varies | sci-hub.se |

| Other potential metabolites | Hydroxylation at other methyl groups, glucuronidation, etc. | Varies | Varies | nih.govdrugbank.com |

Validation of Analytical Methods for Robust this compound Determination

The reliability of analytical data is paramount, especially in pharmacokinetic and toxicological studies. Therefore, any method developed for the quantification of this compound must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH) japsonline.com. Key validation parameters ensure the method is fit for its intended purpose.

Linearity is assessed by analyzing standards at different concentrations, typically demonstrating a correlation coefficient (r or R²) of ≥0.99 over the expected analytical range japsonline.comjapsonline.comcore.ac.uk. Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or bias, with acceptable ranges typically within ±15% (or ±20% at the lower limit of quantification) of the true value nih.govcore.ac.uk. Precision measures the agreement between independent measurements, usually expressed as the coefficient of variation (%CV), with values typically below 15% for intra- and inter-day assays nih.govcore.ac.uk. Selectivity ensures the method can accurately measure the analyte in the presence of other components in the biological matrix. Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentrations that can be reliably detected and quantified, respectively japsonline.comcore.ac.uk. Stability studies evaluate the analyte's integrity under various storage and processing conditions, while matrix effects assess the influence of co-extracted matrix components on analyte ionization aesnet.org.

Table 3: Summary of Typical Validation Parameters for LC-MS/MS Methods

| Validation Parameter | Typical Acceptable Range/Value | Notes | Reference(s) |

| Linearity | R² ≥ 0.99 | Assessed across a defined concentration range. | nih.govjapsonline.comjapsonline.comcore.ac.uk |

| Accuracy | 82-114% (Recovery/Bias) | Closeness of measured value to true value. | nih.govcore.ac.uk |

| Precision (%CV) | ≤ 15% | Intra-day and inter-day variability. | nih.govcore.ac.uk |

| LOD | Varies (e.g., 0.3-0.5 ng/mL) | Lowest concentration that can be detected. | japsonline.comcore.ac.uk |

| LOQ | Varies (e.g., 1.0-1000 ng/mL) | Lowest concentration that can be quantitatively determined with precision. | nih.govjapsonline.comjapsonline.comcore.ac.uk |

| Recovery | ≥ 90% | Efficiency of analyte extraction from the matrix. | aesnet.orgjapsonline.com |

| Stability | Assessed | Analyte integrity under storage and processing conditions. | aesnet.orgcore.ac.uk |

| Matrix Effects | Minimal | Impact of matrix components on analyte ionization. | aesnet.org |

The comprehensive application and validation of LC-MS/MS methodologies are essential for the accurate and reliable determination of this compound, supporting critical research in pharmacokinetics, metabolism, and therapeutic drug monitoring.

Compound List:

this compound

Topiramate (TPM)

10-hydroxy topiramate (10-OH-TPM)

9-hydroxy topiramate (9-OH-TPM)

2,3-O-desisopropylidene topiramate (2,3-diol-TPM)

4,5-O-desisopropylidene topiramate (4,5-diol-TPM)

TPM-d12 (Topiramate-d12, internal standard)

Topiramate impurity A (TPMA)

Structure Activity Relationship Sar Studies of Hydroxylated Topiramate Derivatives

Impact of Hydroxylation on the Pharmacological Profile and Efficacy of Topiramate (B1683207) Analogues

Metabolic studies have identified several hydroxylated topiramate metabolites, including 9-hydroxy topiramate and 10-hydroxy topiramate drugbank.comnih.gov. Research indicates that while topiramate exhibits potent anticonvulsant activity in various animal models, its hydroxylated metabolites generally possess reduced pharmacological potency compared to the parent compound. For instance, one study noted that a hydroxylated metabolite with some pharmacological activity had an antiepileptic potency approximately one-fifth that of topiramate itself in animal models portico.org. This diminished efficacy suggests that the introduction of a hydroxyl group, depending on its position, can disrupt the optimal interaction of the molecule with its biological targets.

The precise mechanisms of topiramate's action are multifaceted, involving modulation of voltage-gated ion channels (sodium and calcium), potentiation of GABAergic activity, antagonism of glutamate (B1630785) receptors (AMPA/kainate), and inhibition of carbonic anhydrase isoenzymes wikipedia.orgresearchgate.nethmdb.canih.govacs.orgcambridge.orgumich.eduarkat-usa.orgnih.gov. Hydroxylation could influence these interactions by altering the molecule's polarity, hydrogen bonding capacity, and spatial orientation, thereby affecting its binding affinity and efficacy at these targets. For example, a hydroxyl group might introduce new hydrogen bonding possibilities or steric hindrance, potentially leading to weaker interactions with binding sites compared to the less polar parent molecule.

Molecular Features Critical for Modulating Activity in Hydroxylated Structures

The SAR of hydroxylated topiramate derivatives is dictated by several key molecular features, including the integrity of the sulfamate (B1201201) moiety, modifications to the fructose (B13574) core, and the stereochemical configuration.

Stereochemistry plays a pivotal role in the SAR of many pharmaceuticals, and hydroxylated topiramate derivatives are no exception. The introduction of a hydroxyl group onto the carbohydrate scaffold can create new chiral centers, leading to the formation of stereoisomers. Studies on topiramate analogues have demonstrated that stereochemical differences can significantly impact biological activity acs.orgnih.govumich.eduarkat-usa.orgresearchgate.netncl.ac.ukresearchgate.net. For example, research on related sugar sulfamates has shown that specific stereoisomers exhibit markedly different potencies. The synthesis of analogues from L-sorbose, for instance, yielded compounds with moderate anticonvulsant activity, and the eudysmic ratios (comparing the activity of enantiomers) indicated that stereochemistry is a critical determinant of potency acs.org.

The 'R' designation in "R-Hydroxy Topiramate" would refer to the specific configuration at a chiral center where a hydroxyl group is attached. If hydroxylation occurs at a carbon atom that becomes chiral, the resulting stereoisomers (e.g., R vs. S) could exhibit differential binding affinities to biological targets due to their distinct three-dimensional arrangements. This stereoselectivity is a common phenomenon in drug-receptor interactions, where one enantiomer may be significantly more active or possess a different pharmacological profile than the other acs.orgncl.ac.uk. Therefore, the precise stereochemical configuration of hydroxylated topiramate derivatives is a critical factor in modulating their biological activity.

Computational Chemistry Approaches to Elucidate SAR of Hydroxylated Derivatives

Computational chemistry methods offer powerful tools for understanding the SAR of drug molecules and their analogues, including hydroxylated topiramate derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide insights into how structural modifications, like hydroxylation, influence binding affinity and biological activity.

QSAR studies can correlate physicochemical properties (e.g., lipophilicity, polar surface area, molecular weight) of topiramate and its derivatives with their observed biological activities. By analyzing how hydroxylation alters these parameters, researchers can predict the impact of such modifications on efficacy. For example, a QSAR model might reveal that increased polarity, a consequence of hydroxylation, negatively impacts blood-brain barrier penetration or binding to certain hydrophobic targets.

Future Research Directions and Unanswered Questions Regarding R Hydroxy Topiramate

Comprehensive Elucidation of R-Hydroxy Topiramate's Pharmacodynamic Profile

A significant gap in the current understanding of topiramate (B1683207) pharmacology is the detailed pharmacodynamic profile of its metabolites. The prevailing view is that the metabolites of topiramate, including the hydroxylated forms, exhibit little to no significant pharmacological activity. nih.govresearchgate.net Six minor metabolites have been identified, which are formed through processes like hydroxylation, hydrolysis, and glucuronidation, but none of these are known to be active. drugbank.comfda.govfda.gov These metabolites generally account for less than 5% of an administered dose. fda.gov

However, the lack of demonstrated activity may be due to a lack of comprehensive investigation rather than a confirmed absence of biological effects. Future research should focus on rigorously evaluating the pharmacodynamic properties of this compound. This would involve a series of in-vitro and in-vivo studies to determine if this metabolite interacts with the same molecular targets as topiramate, such as voltage-gated sodium channels, GABA-A receptors, AMPA/kainate receptors, or carbonic anhydrase isozymes. nih.govdrugbank.comcambridge.org It is crucial to determine if this compound contributes to the therapeutic effects or the adverse effect profile of the parent drug, a question that remains unanswered.

Investigation of Potential Ancillary or Unique Biological Activities of this compound

Beyond the established mechanisms of topiramate, the possibility that its metabolites possess unique biological activities has not been thoroughly explored. Future research should investigate whether this compound has ancillary effects that are distinct from those of topiramate. These potential activities could be in areas not traditionally associated with topiramate's primary therapeutic indications.

The structural modification introduced by hydroxylation could theoretically lead to interactions with different biological targets. A systematic screening of this compound against a broad range of receptors, enzymes, and ion channels is warranted. Such studies could uncover novel therapeutic applications or provide insights into unexpected clinical observations. The fact that topiramate was discovered serendipitously while searching for novel antidiabetic drugs underscores the potential for its derivatives to exhibit unforeseen biological effects. nih.gov

Development of Novel Synthetic Routes for Diverse Hydroxylated Topiramate Scaffolds

To facilitate detailed pharmacological and toxicological studies, the availability of pure, well-characterized hydroxylated topiramate derivatives is essential. Research has been conducted to synthesize various hydroxylated derivatives of topiramate to confirm the structures of its oxidative metabolites. nih.gov One study detailed the synthesis of four monosaccharide derivatives from D-fructose, highlighting that the synthetic routes can be complex and involved. nih.gov

Future efforts in synthetic chemistry should aim to develop more efficient and versatile synthetic routes to produce a variety of hydroxylated topiramate scaffolds. This would not only provide the necessary quantities of this compound for research but also enable the creation of a library of related compounds. The synthesis of heterocyclic analogues of topiramate has also been explored, which could serve as a basis for developing novel derivatives. researchgate.net The development of scalable and cost-effective synthetic methods will be crucial for advancing research in this area.

Table 1: Synthetic Approaches to Hydroxylated Topiramate Derivatives

| Starting Material | Key Steps | Target Compounds | Reference |

|---|---|---|---|

| D-fructose | Acetalization, benzylation, transacetalization, saponification, sulfamoylation, hydrogenolysis | Monohydroxylated topiramate derivatives | nih.gov |

| 2,3:4,5-bis-O-(1-isopropylidene)-β-D-fructopyranose | Reaction with sulfamoyl chloride or sulfuryl chloride followed by reaction with sodium azide and reduction | Topiramate | google.com |

Advancements in Ultra-Sensitive Analytical Methodologies for Trace Metabolite Detection

The low concentrations of topiramate metabolites in biological fluids present a significant analytical challenge. researchgate.net The development and validation of ultra-sensitive analytical methods are paramount for accurately quantifying this compound and other trace metabolites. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for this purpose. nih.govhuji.ac.il

A validated LC-MS method has been successfully used to quantify topiramate and its metabolites, including 9-hydroxy topiramate and 10-hydroxy topiramate, in plasma and urine. nih.gov The applicability of such assays has been demonstrated in clinical samples from patients with epilepsy. nih.gov Future advancements should focus on improving the limits of detection and quantification, enabling the analysis of even smaller sample volumes or the detection of previously unquantifiable metabolites. This could involve the use of more advanced mass spectrometry platforms, such as tandem mass spectrometry (MS/MS), and the development of novel sample preparation techniques to enrich for trace analytes. nih.govnih.gov

Table 2: Analytical Methods for Topiramate and its Metabolites

| Analytical Technique | Sample Matrix | Analytes Detected | Key Features | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Plasma, Urine | Topiramate, 10-hydroxy topiramate, 9-hydroxy topiramate, 4,5-O-desisopropylidene topiramate | High sensitivity and specificity; allows for quantification of multiple analytes. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Bulk drug, Pharmaceutical formulations | Topiramate | Requires derivatization due to lack of chromophoric moieties in topiramate. | nih.govcore.ac.uk |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Pharmaceutical compounds | Topiramate | Suitable for volatile and semi-volatile compounds. | ijprajournal.com |

In-depth Enzymological Studies of Specific Hydroxylation Pathways

The enzymatic pathways responsible for the formation of this compound are not fully characterized. Topiramate is metabolized in the liver, with hydroxylation being a key transformation. nih.govnih.gov Studies have suggested the involvement of the cytochrome P450 (CYP) enzyme system in topiramate metabolism. nih.gov

Specifically, topiramate has been shown to induce CYP3A4, which could have implications for its own metabolism and for drug-drug interactions. nih.gov In vitro studies have also indicated that topiramate inhibits CYP2C19. fda.gov Future research should focus on in-depth enzymological studies to identify the specific CYP isozymes responsible for the hydroxylation of topiramate to its various hydroxylated metabolites, including this compound. This would involve experiments using recombinant human CYP enzymes and selective chemical inhibitors. A clearer understanding of the enzymology of topiramate hydroxylation will be critical for predicting and managing drug-drug interactions and for understanding inter-individual variability in topiramate metabolism.

Q & A

Basic Research Questions

Q. How can R-Hydroxy Topiramate be identified and quantified in biological matrices, and what analytical methods are most reliable?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with optimized mobile phases (e.g., acetonitrile-phosphate buffer) and internal standards (e.g., deuterated analogs like Topiramate-d12) . Validation should include sensitivity (limit of detection <10 ng/mL), linearity (R² >0.99), and recovery rates (>90%) as per FDA guidelines. Reference standards for this compound (CAS: 198215-60-0) must be certified for purity .

Q. What are the metabolic pathways of Topiramate that produce this compound, and how do these pathways differ across species?

- Answer : this compound is a stereospecific metabolite formed via cytochrome P450 (CYP3A4/5)-mediated oxidation. Comparative studies in rodents and humans show species-specific differences in metabolite ratios (e.g., R- vs. S-Hydroxy Topiramate). In vitro hepatocyte assays or microsomal incubations are recommended to map enzymatic kinetics (Km, Vmax) .

Q. What preclinical models are suitable for studying this compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?

- Answer : Use knockout rodent models (e.g., CYP3A4-deficient mice) to isolate metabolic contributions. PK parameters (t½, Cmax, AUC) should be calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). For PD, combine EEG-based seizure models (for antiepileptic activity) with neurochemical assays (e.g., GABA/glutamate modulation) .

Advanced Research Questions

Q. How does this compound contribute to Topiramate’s efficacy in migraine prophylaxis, and what experimental designs can isolate its effects?

- Answer : Design randomized crossover trials comparing Topiramate monotherapy versus co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to suppress R-Hydroxy metabolite formation. Use migraine frequency reduction (≥50% responder rate) and cortical spreading depression (CSD) inhibition in rodent models as endpoints. Pooled meta-analyses (e.g., Cochrane data) support dose-dependent effects (100–200 mg/day) .

Q. What methodological approaches resolve contradictions in dose-response relationships for this compound across clinical studies?

- Answer : Apply stratified subgroup analysis (e.g., by CYP3A4 genotype) and Bayesian hierarchical modeling to account for inter-study variability. For example, highlights differential AUDIT-C score reductions in AUD-hx-neg vs. AUD-hx-pos patients, suggesting genotype-phenotype correlations. PK/PD modeling using NONMEM or Monolix can quantify exposure-response relationships .

Q. How can in silico models (e.g., digital twins) predict this compound’s interactions in adiposity-driven insulin resistance?

- Answer : Integrate multi-scale models (cell-, organ-, and whole-body levels) parameterized with Topiramate-specific data (e.g., GLUT4 modulation from Brännmark et al. 2013). Validate predictions against clinical datasets (e.g., fasting glucose/insulin levels) using sensitivity analysis (e.g., Sobol indices) .

Q. What statistical methods address publication bias and heterogeneity in this compound’s off-label psychiatric applications?

- Answer : Perform Egger’s regression or trim-and-fill analysis to detect bias in meta-analyses. For heterogeneous outcomes (e.g., mixed abstinence rates in cocaine dependence trials), use random-effects models with I² statistics. highlights discordant abstinence rates (50% vs. 20%), necessitating individual patient data (IPD) meta-analysis .

Q. How can chiral separation techniques improve the synthesis and purity assessment of this compound?

- Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC. Validate enantiomeric excess (>99%) via polarimetry or nuclear magnetic resonance (NMR) spectroscopy. Reference synthetic protocols for 2,3- and 4,5-Desisopropylidene Topiramate intermediates .

Methodological Guidance for Contradictory Data

- Example : Conflicting efficacy data in epilepsy vs. addiction trials ( vs. 18).

- Resolution : Conduct dose-ranging pharmacokinetic studies to identify therapeutic thresholds. For instance, shows dose-dependent tremor reduction (up to 400 mg/day), while notes AUDIT-C reductions only at >150 mg/day. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.